molecular formula C10H10 B11943427 Tricyclo(5.2.1.03,6)deca-2,5,8-triene CAS No. 6675-71-4

Tricyclo(5.2.1.03,6)deca-2,5,8-triene

Cat. No.: B11943427
CAS No.: 6675-71-4
M. Wt: 130.19 g/mol
InChI Key: NZJIGYSMNUZUSW-UHFFFAOYSA-N
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Description

Tricyclo(5.2.1.03,6)deca-2,5,8-triene is a polycyclic hydrocarbon with the molecular formula C10H10. It is characterized by a unique tricyclic structure, which includes three fused rings. This compound is also known by other names such as 4,7-Dihydro-2H-4,7-methano-inden and isodicyclopentatriene .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(5.2.1.03,6)deca-2,5,8-triene typically involves the Diels-Alder reaction, a [4+2] cycloaddition reaction between a conjugated diene and a dienophile. One common method is the reaction of cyclopentadiene with acetylene or its derivatives under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Diels-Alder reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

Tricyclo(5.2.1.03,6)deca-2,5,8-triene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tricyclo(5.2.1.03,6)deca-2,5,8-triene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex polycyclic compounds and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Tricyclo(5.2.1.03,6)deca-2,5,8-triene exerts its effects involves its interaction with various molecular targets. Its polycyclic structure allows it to participate in multiple types of chemical reactions, influencing pathways such as oxidation and reduction. The compound’s ability to undergo electrophilic substitution also makes it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tricyclo(5.2.1.03,6)deca-2,5,8-triene is unique due to its specific tricyclic structure, which imparts distinct chemical properties and reactivity compared to other polycyclic hydrocarbons. Its ability to undergo a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

6675-71-4

Molecular Formula

C10H10

Molecular Weight

130.19 g/mol

IUPAC Name

tricyclo[5.2.1.02,6]deca-2,5,8-triene

InChI

InChI=1S/C10H10/c1-2-9-7-4-5-8(6-7)10(9)3-1/h2-5,7-8H,1,6H2

InChI Key

NZJIGYSMNUZUSW-UHFFFAOYSA-N

Canonical SMILES

C1C=C2C3CC(C2=C1)C=C3

Origin of Product

United States

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